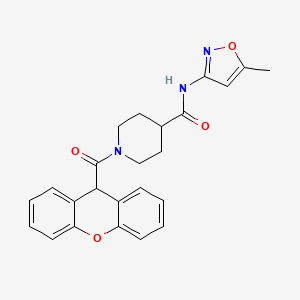![molecular formula C23H18Cl3NO3 B3003948 (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 478046-57-0](/img/structure/B3003948.png)
(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound of interest, (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, is closely related to the compounds studied in the provided papers. In the first study, the related compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was synthesized and characterized using various spectroscopic techniques, including FT-IR, UV-visible, 1H NMR, and HRMS. The molecular structure was further elucidated using single-crystal X-ray diffraction, which revealed that it crystallizes in the orthorhombic crystal system . Similarly, the second paper describes the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol, with its structure confirmed by IR and single-crystal X-ray diffraction . These methods are likely applicable to the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of the first compound were calculated using DFT (B3LYP) with a 6-311++ G (d, p) basis set, showing good agreement with experimental data. The HOMO-LUMO energy gap was also determined both experimentally and theoretically, indicating the chemical reactivity of the molecule . In the second study, the geometrical parameters obtained from XRD studies were in agreement with the calculated DFT values, and the stability of the molecule was analyzed using NBO analysis, which provides insights into hyper-conjugative interactions and charge delocalization . These analyses would be relevant for understanding the molecular structure of the compound of interest.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the compounds, they do provide insights into the reactivity parameters through the study of the HOMO-LUMO gap and charge transfer within the molecules . These parameters are crucial for predicting the types of chemical reactions the compound might undergo.
Physical and Chemical Properties Analysis
The first paper reports moderate antimicrobial activity for the synthesized compound against selected pathogens, indicating potential biological applications . The second paper discusses the first hyperpolarizability and infrared intensities, which are related to the compound's nonlinear optical properties and could be indicative of its physical properties . The MEP map from the second study shows the distribution of negative and positive regions, which is important for understanding the physical properties such as solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Geometry
- A study on a similar molecule, (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, revealed detailed molecular geometry and crystal packing stabilized by intermolecular hydrogen bonding, indicating potential applications in materials science and crystallography (Jasinski et al., 2007).
Vibrational Spectroscopy and Molecular Interactions
- The molecular structure of a related compound was analyzed using Fourier-transform infrared spectroscopy (FT-IR), revealing insights into vibrational wavenumbers and molecular interactions, which are significant in understanding the physicochemical properties of these compounds (Mary et al., 2015).
Nematicidal Activity
- Research on the synthesis of similar compounds showed potential nematicidal activity, indicating the possibility of these compounds being used in agricultural pest control (Kumari et al., 2014).
Optoelectronic and Charge Transport Properties
- A study on chalcone derivatives, which are structurally related, reported the assessment of their optoelectronic and charge transport properties. This indicates potential applications in semiconductor devices and nonlinear optical (NLO) materials (Shkir et al., 2019).
Crystal Structure and Antimicrobial Activity
- Another relevant study on (2E)-1-(2,4-Dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one explored its crystal structure and potential antimicrobial activity, highlighting the pharmaceutical implications of these compounds (Yathirajan et al., 2007).
Fluorescence Properties in Opto-electronic Materials
- Investigations into the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, like (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, suggest potential applications in opto-electronic materials due to significant red-shifts in fluorescence (Zhao et al., 2017).
Ionic Hydrogenation in Organic Synthesis
- The ionic hydrogenation of α,β-unsaturated ketones, including 4-(4-methoxyphenyl)-3-buten-2-ones, in the presence of aluminum halides, provides insights into novel synthetic pathways for such compounds, important in organic synthesis (Koltunov et al., 2001).
Antioxidant Activity
- The synthesis and study of some chalcones containing the N-arylacetamide group, similar in structure to (E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, reveal significant antioxidant activity, indicating their potential in oxidative stress-related therapeutic applications (Nguyen et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3NO3/c1-29-23-9-8-17(13-20(23)26)27-11-10-21(28)18-4-2-3-5-22(18)30-14-15-6-7-16(24)12-19(15)25/h2-13,27H,14H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLQVEZXRKHIMW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)
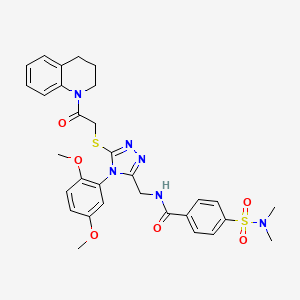
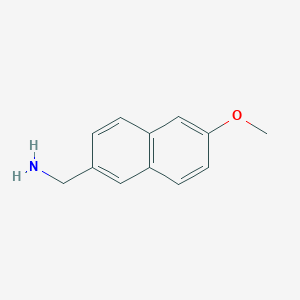

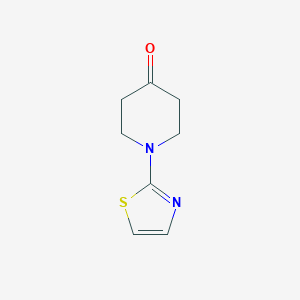

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)
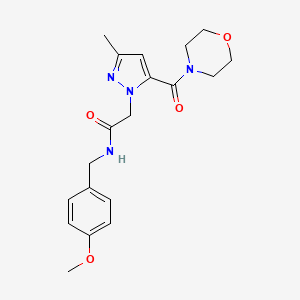
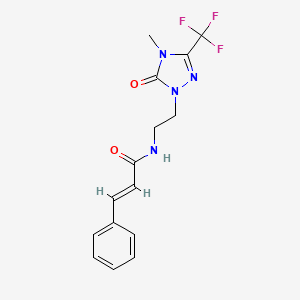
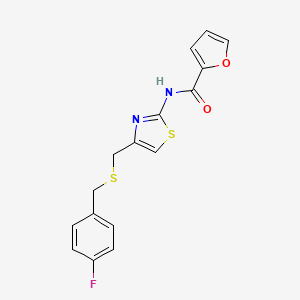
![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)
